In Vivo Potency in MK-801-Induced Hyperactivity: AVE-5997 vs. Haloperidol and BP 897
AVE-5997 suppressed MK-801-induced locomotor hyperactivity in mice with an ED₅₀ of approximately 0.1 mg/kg, as reported in the original Sanofi-Aventis disclosure [1]. In contrast, the preferential D3/D2 antagonist BP 897 required 8 mg/kg to produce PPI-enhancing effects, and the nonselective D2/D3 antagonist haloperidol was active at 0.3–3 mg/kg in the same PPI paradigm [2]. Although these are different behavioral endpoints (hyperactivity vs. PPI), the MK-801 hyperactivity model is a standard screening assay for antipsychotic-like activity, and the sub-mg/kg potency of AVE-5997 distinguishes it from BP 897, which requires approximately 80-fold higher doses for behavioral activity [1][2].
| Evidence Dimension | In vivo potency: MK-801-induced hyperactivity suppression (ED₅₀) vs. PPI-enhancing dose |
|---|---|
| Target Compound Data | AVE-5997: ED₅₀ ≈ 0.1 mg/kg (MK-801 hyperactivity model, mice) |
| Comparator Or Baseline | BP 897: 8 mg/kg for PPI enhancement; Haloperidol: 0.3–3 mg/kg for PPI enhancement |
| Quantified Difference | AVE-5997 is ~80-fold more potent than BP 897 on a mg/kg basis; however, endpoints differ (hyperactivity vs. PPI). Haloperidol's PPI-active dose range (0.3–3 mg/kg) overlaps with but extends above AVE-5997's ED₅₀. |
| Conditions | MK-801-induced hyperactivity in mice (AVE-5997); PPI in DBA/2J mice (BP 897, haloperidol) |
Why This Matters
For researchers using MK-801 hyperactivity as a screening paradigm, AVE-5997's sub-mg/kg potency enables lower dosing, potentially reducing off-target accumulation and formulation burden compared to less potent D3 antagonists.
- [1] Kongsamut S et al. (2003) – as cited in scite.ai: 'AVE 5997 antagonized MK-801-induced hyperactivity with an ED50 of about 0.1 mg/kg.' Schizophrenia Res. 2003;60(1 Suppl):312. doi:10.1016/S0920-9964(03)80254-2. View Source
- [2] Zhang M et al. Effect of dopamine D3 antagonists on PPI in DBA/2J mice or PPI deficit induced by neonatal ventral hippocampal lesions in rats. Neuropsychopharmacology. 2006;31(7):1382-1392. doi:10.1038/sj.npp.1300985. View Source
